Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-
Description
Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- (CAS: 1626355-72-3) is a synthetic acetamide derivative featuring a 2-methylphenyl moiety substituted with a 1-methylcyclopropyloxy group at the para position. This compound is supplied by EOS Med Chem for pharmaceutical research purposes, though specific therapeutic indications remain undisclosed . Key characteristics include:
- Structural uniqueness: The 1-methylcyclopropyloxy group introduces a strained cyclopropane ring, which may influence metabolic stability and target binding compared to bulkier substituents.
- Commercial availability: Offered with a risk-free refund policy, secure payment options, and free shipping for orders exceeding $10,000 USD .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
UBNNBWOQIPOGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the coupling of a substituted phenol derivative bearing the 2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl group with an acetamide precursor. The key steps include:
- Formation of the phenoxy acetic acid or ester intermediate.
- Activation of the acid or ester to facilitate amide bond formation.
- Coupling with an amine or amino derivative to yield the target acetamide.
Phenoxy Acetic Acid/Ester Intermediate Preparation
One common approach starts from 2-methyl-4-[(1-methylcyclopropyl)oxy]phenol, which undergoes esterification or etherification with chloroacetate derivatives under basic conditions (e.g., with potassium carbonate) to form phenoxy esters. Subsequent hydrolysis yields the corresponding phenoxy acetic acid intermediate. This method is analogous to procedures described for related phenoxy acetamide compounds, where ethyl chloroacetate reacts with phenol derivatives in the presence of anhydrous potassium carbonate to form esters, which are then hydrolyzed to acids.
Amide Bond Formation
The phenoxy acetic acid intermediate is then coupled with an appropriate amine to form the acetamide. This coupling is typically facilitated by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU), often in the presence of bases like lutidine or triethylamine and solvents such as dry dichloromethane (DCM).
In some cases, coupling can be achieved without additional coupling reagents by using activated acid derivatives or employing alternative activating agents such as N,N'-carbonyldiimidazole (CDI) in ethyl acetate, combined with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Alternative Synthetic Routes and Reductions
If the starting materials contain nitro groups or other reducible substituents, a reduction step may be introduced before or after amide formation. Reduction methods include catalytic hydrogenation using palladium on charcoal or chemical reductions with agents such as iron, tin dichloride, or lithium aluminium hydride.
Analytical Data and Research Findings
While direct experimental data for the exact compound "Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-" is scarce in publicly available literature, related phenoxy acetamide derivatives have been extensively characterized using:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
- Mass Spectrometry (MS) for molecular weight verification.
- Melting point determination for purity assessment.
- Chromatographic techniques (HPLC, TLC) for reaction monitoring and purity.
These methods are standard in the preparation and validation of such compounds.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Carbodiimide Coupling (e.g., TBTU) | CDI Activation | Direct Coupling (No Reagent) |
|---|---|---|---|
| Reaction Time | Moderate (several hours) | Shorter (minutes to hours) | Variable, may require longer |
| Solvent | DCM, DMF | Ethyl acetate | Various |
| Base | Lutidine, triethylamine | DBU | Usually base present |
| Yield | High (70-85%) | High | Moderate to high |
| Side Reactions | Possible urea by-products | Minimal | Depends on substrates |
| Scalability | Good | Good | Variable |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group is susceptible to acid- or base-catalyzed hydrolysis, yielding either 4-[(1-methylcyclopropyl)oxy]-2-methylaniline (via N–C bond cleavage) or 2-methyl-4-[(1-methylcyclopropyl)oxy]benzoic acid (via amide hydrolysis to carboxylic acid).
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | 4-[(1-Methylcyclopropyl)oxy]-2-methylaniline + Acetic acid |
| Basic hydrolysis | NaOH/H₂O, heat | 2-Methyl-4-[(1-methylcyclopropyl)oxy]benzoic acid + NH₃ |
Mechanistic Notes :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .
Cyclopropane Ring-Opening Reactions
The strained 1-methylcyclopropyloxy group may undergo ring-opening under thermal, acidic, or oxidative conditions. For example:
Acid-Catalyzed Ring Opening
In the presence of strong acids (e.g., H₂SO₄), the cyclopropane ring opens to form a carbocation intermediate , which can rearrange or trap nucleophiles (e.g., water):
| Reaction | Conditions | Product |
|---|---|---|
| Acid-induced opening | H₂SO₄, H₂O, 80°C | 2-Methyl-4-(3-hydroxy-2-methylpropoxy)phenylacetamide |
Mechanism :
-
Protonation of the cyclopropane ring weakens C–C bonds.
-
Ring cleavage generates a tertiary carbocation.
Oxidative Ring Expansion
Under oxidative conditions (e.g., O₃ or mCPBA), cyclopropanes can form epoxides or larger rings:
| Reaction | Conditions | Product |
|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, -78°C | Fragmentation to aldehydes/ketones |
| Epoxidation | mCPBA, CH₂Cl₂ | 1-Methyl-2-oxabicyclo[2.2.1]heptane derivative |
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s substitution pattern (electron-donating methyl and alkoxy groups) directs EAS to the ortho and para positions relative to existing substituents. Potential reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Methyl-4-[(1-methylcyclopropyl)oxy]-5-nitroacetamide |
| Halogenation | Cl₂/FeCl₃ | 3-Chloro-2-methyl-4-[(1-methylcyclopropyl)oxy]acetamide |
Regioselectivity :
-
The methyl group is weakly activating (ortho/para-directing).
-
The 1-methylcyclopropyloxy group is strongly activating (para-directing due to resonance) .
Ether Cleavage Reactions
The cyclopropylether linkage may undergo cleavage under strong acids (e.g., HI) or reducing agents:
| Reaction | Conditions | Product |
|---|---|---|
| HI-induced cleavage | HI (excess), Δ | 4-Hydroxy-2-methylphenylacetamide + 1-methylcyclopropanol |
| Reduction | LiAlH₄ | 4-(1-Methylcyclopropyl)phenol + Acetamide |
Functionalization of the Cyclopropane Moiety
The cyclopropane ring can participate in [2+1] cycloadditions or serve as a diradical intermediate:
| Reaction | Conditions | Product |
|---|---|---|
| Photochemical dimerization | UV light | Bicyclo[4.2.0]octane derivative |
| Transition-metal coupling | Pd(OAc)₂, ligand | Cross-coupled products (e.g., aryl-cyclopropyl) |
Thermal Degradation Pathways
Under pyrolysis (>200°C), the compound may decompose via:
Scientific Research Applications
N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Methyl-4-(1-methylcyclopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Key Structural Differences
The target compound is compared below with Acetamide, 2-(diethylamino)-N-[[4-(1-methylethyl)phenyl]methyl] (CAS: 14474-20-5), a structurally related acetamide :
Functional Implications
- Cyclopropane vs.
- Amino Group Presence: The diethylamino substituent in the comparator compound could enhance water solubility and facilitate interactions with charged biological targets, a feature absent in the target compound .
Supplier and Market Considerations
- Target Compound: Exclusively supplied by EOS Med Chem, with pricing available upon inquiry.
- Comparator Compound: Listed by chem960.com with multiple synonyms (e.g., ω-diethylaminoacetyl isopropyl-4 benzylamine chlorhydrate), indicating broader historical recognition .
Biological Activity
Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including data from various studies, case analyses, and relevant findings.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : 1626355-72-3
- Purity : ≥ 98% .
The biological activity of this compound has been attributed to its ability to interact with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis, which could extend to this acetamide derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of acetamide derivatives. For instance, related compounds have demonstrated effective Minimum Inhibitory Concentrations (MIC) against various strains of bacteria, including Mycobacterium abscessus. Although specific data on the acetamide is limited, it is reasonable to hypothesize similar activity based on structural analogs.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.125 | Mycobacterium abscessus |
| Compound 2 | 0.05 | Mycobacterium avium |
| Compound 3 | 0.25 | Mycobacterium xenopi |
Anticancer Activity
Research into the anticancer potential of acetamide derivatives has revealed promising results. For example, certain analogs have shown the ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanisms identified include:
- Apoptotic Pathway Activation : Compounds similar to N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- have been observed to activate caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various acetamide derivatives found that those with specific substitutions exhibited significant anticancer activity, directing cancer cells toward apoptosis through caspase activation assays.
- In Vivo Efficacy : Animal models treated with structurally similar compounds demonstrated not only efficacy against tumor growth but also favorable pharmacokinetic profiles, suggesting good oral bioavailability and low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
